3-Aminocyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBBDDWCPOFASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619179 | |
| Record name | 3-Aminocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-74-1 | |
| Record name | 3-Aminocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Aminocyclohexanone
Established Catalytic Routes for 3-Aminocyclohexanone Synthesis
The primary established routes for synthesizing this compound involve the catalytic modification of dicarbonyl precursors or the direct functionalization of a cyclohexanone (B45756) ring. These methods are valued for their reliability and scalability.
Reductive Amination of Cyclohexanone Derivatives
Catalytic reductive amination of 1,3-cyclohexanedione (B196179) is a prominent method for producing this compound. mdpi.com This process involves the reaction of 1,3-cyclohexanedione with an amine source, typically ammonia (B1221849), to form an enamine or imine intermediate, which is then catalytically reduced. mdpi.com
The reaction is commonly carried out using hydrogen gas in the presence of a metal catalyst. Raney nickel is a frequently employed catalyst, demonstrating high conversion rates. mdpi.com Other catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), ruthenium on carbon (Ru/C), and rhodium on carbon (Rh/C), have also been investigated. mdpi.com The choice of catalyst can significantly influence the product distribution, which may include by-products like 3-amino-2-cyclohexen-1-one, 3-aminocyclohexanol (B121133), and cyclohexylamine (B46788). mdpi.com
A patented industrial process specifies reaction conditions including temperatures between 60-80°C and hydrogen pressures of 2-4 MPa, utilizing Raney nickel as the catalyst in a methanol (B129727) or ethanol (B145695) solvent. Under these optimized parameters, yields of this compound can exceed 85% with purities greater than 98%. For larger-scale production, continuous flow reactors are employed to ensure consistent yields, which can reach 89–92%, and to minimize the formation of over-reduction by-products.
| Catalyst | 1,3-Cyclohexanedione Conversion (%) | This compound Yield (%) | Major By-products |
|---|---|---|---|
| Raney Ni | 100 | 37.5 | Cyclohexylamine (26.8%), 3-Amino-2-cyclohexen-1-one (17.1%) |
| Pd/C | 100 | Trace | 3-Amino-2-cyclohexen-1-one |
| Pt/C | 100 | Trace | 3-Amino-2-cyclohexen-1-one |
| Ru/C | 100 | Trace | 3-Amino-2-cyclohexen-1-one |
| Rh/C | 100 | Trace | 3-Amino-2-cyclohexen-1-one |
Synthesis via 1,3-Cyclohexanedione Condensation and Subsequent Reduction
An alternative route involves a two-step process starting with the condensation of a 1,3-cyclohexanedione derivative with a primary amine to form a stable β-enaminoketone intermediate. nih.govresearchgate.netpsu.edu This intermediate is then reduced to the corresponding amino alcohol. While this method typically yields 3-aminocyclohexanols, the initial condensation step is a foundational strategy for forming the key C-N bond. nih.govrsc.org
For example, the condensation of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with benzylamine (B48309) or (S)-α-methylbenzylamine in refluxing toluene (B28343) yields the respective β-enaminoketones in high yields of 85% and 87%. nih.govresearchgate.netpsu.edu The subsequent reduction of these enaminones, often using sodium in a mixture of THF and isopropyl alcohol, leads to the formation of 3-aminocyclohexanol derivatives. nih.gov The reduction of enaminones derived directly from cyclohexane-1,3-dione also yields the corresponding 3-aminocyclohexanols. rsc.org The conversion of the resulting amino alcohol to the target aminoketone would require a subsequent oxidation step, making this route less direct than reductive amination.
| Amine Reactant | Solvent | Conditions | Reaction Time | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzylamine | Toluene | Reflux | 3 h | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 |
| (S)-α-Methylbenzylamine | Toluene | Reflux | 3.5 h | (S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | 87 |
Ketone Functionalization Strategies
Direct functionalization of the cyclohexanone ring represents another strategic approach, though it is less commonly applied for the synthesis of this compound compared to methods starting from 1,3-diones. The primary challenge lies in achieving selective amination at the C-3 position of a simple cyclohexanone.
Strategies for the α-amination of ketones are well-developed, often employing organocatalysis or metal-catalyzed reactions to install an amino group adjacent to the carbonyl. researchgate.netmdpi.com For instance, L-proline and its derivatives can catalyze the α-amination of cyclohexanone. mdpi.com However, achieving amination at the more remote β-position (C-3) is significantly more challenging. Direct β-functionalization of cyclic ketones has been explored using photoredox and organocatalysis, but these methods are often demonstrated for C-C bond formation rather than C-N bond formation. nih.gov While methods for direct C-H amination exist, their application to the specific and selective synthesis of this compound is not established as a standard route. researchgate.net
Application of Alkaline Alumina (B75360) as a Heterogeneous Catalyst
The use of alkaline alumina (Al₂O₃) as a heterogeneous catalyst provides an alternative to methods requiring high-pressure hydrogenation. This approach facilitates the reaction between 1,3-cyclohexanedione and gaseous ammonia. The proposed mechanism involves the adsorption of the dione (B5365651) onto the active sites of the alumina catalyst, followed by reaction with ammonia and subsequent desorption of the this compound product.
This method offers the advantage of operating without pressurized hydrogen gas, making it more accessible for laboratories not equipped for high-pressure reactions. The process demonstrates moderate selectivity, with reported selectivity for this compound in the range of 78–82%. Key by-products can include 3-nitrocyclohexanone, which may form if residual oxygen is present, and various cyclohexanol (B46403) derivatives resulting from over-reduction or hydrolysis.
| Parameter | Value/Condition | Impact |
|---|---|---|
| Catalyst Loading | 15–20 wt% | Higher loading can improve turnover. |
| Reaction Time | 6–8 hours | Longer time enhances conversion. |
| Solvent | Toluene | Non-polar solvents favor reactant adsorption. |
| Temperature | 100–110°C | Balances reaction kinetics and product stability. |
Stereoselective Synthesis of this compound and its Derivatives
Achieving stereocontrol in the synthesis of this compound derivatives is crucial for applications in pharmaceuticals and chiral materials. Asymmetric hydrogenation using chiral catalysts is a primary strategy to introduce stereocenters with high enantioselectivity.
Asymmetric Hydrogenation with Chiral Catalysts
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates like imines or enamines, which are key intermediates in the synthesis of this compound. liv.ac.ukmdpi.com This method typically employs transition metal complexes with chiral ligands. Metals such as rhodium, ruthenium, and iridium are commonly used, with the chiral ligand dictating the stereochemical outcome of the hydrogenation. liv.ac.ukmdpi.com
For the asymmetric reductive amination of ketones, a one-pot reaction can be performed where the ketone and amine react in the presence of a chiral catalyst and a hydrogen source. liv.ac.uk For example, chiral iridium catalysts paired with a chiral phosphate (B84403) anion have been shown to be effective for the direct asymmetric reductive amination of a range of aliphatic ketones with good to excellent enantioselectivities (up to 96% ee). mdpi.com Similarly, palladium-diphosphine complexes, such as Pd-BINAP, have been used in the hydrogenative asymmetric reductive amination of aliphatic ketones, achieving over 90% ee under optimized conditions. liv.ac.uk
While specific examples detailing the asymmetric hydrogenation to produce enantiopure this compound are not extensively reported, the principles have been successfully applied to a wide variety of cyclic ketones. The reaction of β-keto esters with ammonium (B1175870) acetate (B1210297) using a chiral Ru-complex catalyst, for instance, yields chiral β-amino esters with excellent enantioselectivity, demonstrating the viability of this approach for related substrates. liv.ac.uk
| Ketone Substrate | Amine | Catalyst System | H₂ Pressure | Temperature | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| β-Keto esters (Aryl/Alkyl) | NH₄OAc | Ru-complex | 30 bar | 80°C | High | Excellent |
| Various Ketones | Aromatic Amines | Ir-diamine/Phosphoric acid | 5 bar | 35°C | Good | High |
| Aliphatic Ketones | Aromatic Amines | Pd-BINAP | 55 bar | 70°C | - | >90 |
Kinetic Resolution Techniques for Enantiomeric Purity
Kinetic resolution is a key strategy for separating racemic mixtures to obtain enantiomerically pure compounds. In the context of 3-aminocyclohexanols, which are direct precursors to chiral 3-aminocyclohexanones, enzyme-catalyzed methods are particularly prominent.
Lipases are frequently employed for the enantioselective acylation of N-protected aminocyclohexanols. researchgate.netresearchgate.net In this process, a racemic mixture of the aminocyclohexanol is first protected, for example with a benzyloxycarbonyl (Cbz) group. Then, a lipase (B570770), such as Candida antarctica lipase A (CAL-A) or Pseudomonas cepacia lipase (PSL), is used to selectively acylate one of the enantiomers. researchgate.netresearchgate.net This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically pure alcohol, which can then be separated. The efficiency and enantioselectivity of this resolution can be tuned by modifying reaction parameters like the choice of solvent, the specific lipase used, and the N-protecting group. researchgate.net
Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by theoretically enabling the conversion of 100% of a racemic starting material into a single enantiomeric product. princeton.edu This is achieved by combining the selective reaction of one enantiomer (the kinetic resolution part) with the simultaneous racemization of the remaining, unreactive enantiomer. princeton.edu This ensures the substrate pool is continuously replenished with the desired enantiomer for the reaction. While standard kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, DKR overcomes this limitation, making it a powerful tool for asymmetric synthesis. princeton.edu
The table below summarizes enzymes and conditions used in the kinetic resolution of aminocyclohexanol precursors.
| Precursor | Resolution Method | Biocatalyst | Key Findings |
| (±)-trans-2-Aminocyclohexanol | Enantioselective O-acylation | Pseudomonas cepacia lipase (PSL) | Efficient resolution of the N-benzyloxycarbonyl derivative. researchgate.net |
| (±)-cis/trans-3-Aminocyclohexanol | Enantioselective acylation | Lipases | N-protected derivatives can be resolved to obtain enantiomerically pure compounds. researchgate.net |
| (±)-3-Amino-3-phenylpropan-1-ol | Transesterification | Candida antarctica lipase A (CAL-A) | Successful resolution yielding a key intermediate for (S)-dapoxetine with high enantiomeric excess. researchgate.net |
Reduction of β-Enaminoketones to 3-Aminocyclohexanol Derivatives
A well-established method for synthesizing 3-aminocyclohexanol derivatives involves the reduction of β-enaminoketones. nih.govpsu.edu This is typically a two-step process.
Formation of β-Enaminoketone: The synthesis begins with the condensation of a 1,3-cyclohexanedione derivative, such as 4,4-dimethyl-1,3-cyclohexanedione, with a primary amine. nih.gov This reaction, often carried out in toluene at reflux, produces the corresponding β-enaminoketone in high yields (85-87%). nih.govpsu.edu The choice of amine can influence the stereochemical outcome of the subsequent reduction step.
Reduction to 3-Aminocyclohexanol: The β-enaminoketone is then reduced to form the 3-aminocyclohexanol derivative. A common method involves using sodium metal in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol at room temperature. nih.govscite.ai This reduction yields a diastereomeric mixture of cis- and trans-3-aminocyclohexanols. The diastereoselectivity is kinetically controlled, and the steric bulk of the substituent on the nitrogen atom plays a crucial role. For instance, the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine results in a high preference for the cis amino alcohol. nih.gov
The following table details the stereochemical outcomes of the sodium-mediated reduction of different β-enaminoketone precursors.
| β-Enaminoketone Precursor | Solvent System | Temperature (°C) | cis:trans Ratio | Yield (%) |
| Benzylamine-derived | THF/i-PrOH (3:1) | 25 | 50:50 | 77 |
| (S)-α-Methylbenzylamine-derived | THF/i-PrOH (3:1) | 25 | 89:11 | 75 |
Biocatalytic Approaches for Stereoselective Amination
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for amine synthesis. researchgate.net Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases offer high regio- and stereoselectivity under mild reaction conditions. researchgate.net
Engineered IREDs have been successfully used in the reductive amination of 4-substituted cyclohexanones to produce a wide array of cis/trans and axially chiral cyclohexylamines with high stereocomplementarity. researchgate.net Reductive aminases (RedAms) are particularly noteworthy as they can catalyze both the formation of the imine from a ketone and an amine, as well as its subsequent reduction to the final amine product. researchgate.net These biocatalytic methods provide powerful routes to valuable chiral amine products. researchgate.net The use of whole-cell biocatalysts is also gaining traction, as it can circumvent the need for costly enzyme isolation and purification. mdpi.com
Emerging Techniques and Innovations in this compound Synthesis
Recent research has focused on developing novel and more efficient synthetic routes, including photocatalysis, advanced enzymatic methods, and one-pot cascade reactions.
Photocatalytic Amination Strategies
Photocatalysis, particularly in combination with transition metal catalysis, offers an energy-efficient and sustainable pathway for forming C-N bonds under mild conditions. organic-chemistry.orgcam.ac.uk Recent strategies have explored visible-light-driven amination reactions. One approach involves using an integrated heterogeneous photocatalyst, such as nickel deposited on mesoporous carbon nitride (Ni-mpg-CNx), for the cross-coupling of aryl halides with sodium azide (B81097) as the amine source. cam.ac.uk This method is notable for its broad substrate scope and high functional group tolerance. cam.ac.uk
Other innovations include photocatalytic intramolecular C-H amination, where engineered precursors are used to generate nitrene intermediates that can form various nitrogen-containing heterocycles. organic-chemistry.org Another strategy involves the skeletal rearrangement of molecules through photocatalytic denitrogenation to introduce an amino group. nih.gov While not yet applied directly to the synthesis of this compound on a large scale, these photocatalytic methods represent a frontier in amination chemistry with significant potential.
Enzymatic Methods Employing Transaminases
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a ketone acceptor. google.comdiva-portal.org This approach is highly valued for its exceptional enantioselectivity. diva-portal.org
ATAs are increasingly used in enzyme cascades for the synthesis of complex molecules. For example, a one-pot synthesis of 4-aminocyclohexanol isomers (close analogs of 3-aminocyclohexanol) was developed by combining a ketoreductase (KRED) with an ATA. d-nb.info In this cascade, cyclohexane-1,4-dione is first selectively reduced by a KRED to 4-hydroxycyclohexanone, which is then aminated by an ATA to yield the final aminocyclohexanol product. d-nb.info By selecting stereocomplementary ATAs, it is possible to control the diastereoselectivity of the final product, producing either the cis or trans isomer with high purity. d-nb.info
The table below shows results from the transaminase-catalyzed amination of 4-hydroxycyclohexanone. d-nb.info
| Amine Transaminase (ATA) | Amine Donor | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| ATA-256 | Isopropylamine | 99 | 98:2 |
| ATA-024 | Isopropylamine | 99 | 97:3 |
| ATA-260 | Isopropylamine | 99 | 10:90 |
| ATA-036 | Isopropylamine | 99 | 12:88 |
One-Pot Cascade Reactions for Advanced Aminocyclohexanone Derivatives
One-pot cascade reactions, which involve multiple sequential transformations in a single reactor, are a cornerstone of green chemistry, minimizing waste, energy consumption, and operational complexity. nih.gov These reactions are particularly powerful for constructing complex molecules like advanced aminocyclohexanone derivatives from simple precursors.
The development of nanoreactors to compartmentalize incompatible catalysts is another key innovation, enabling complex cascade reactions that would otherwise be impossible. nih.gov These advanced one-pot strategies pave the way for the efficient and sustainable synthesis of structurally diverse and functionally optimized aminocyclohexanone derivatives. mdpi.com
Elucidation of Chemical Reactivity and Derivative Formation of 3 Aminocyclohexanone
Fundamental Reaction Types of 3-Aminocyclohexanone
The presence of both a nucleophilic amino group and an electrophilic carbonyl carbon allows this compound to undergo a range of fundamental organic reactions, including oxidation, reduction, and nucleophilic substitution.
The amino group of this compound can be oxidized to corresponding nitroso or nitro derivatives. While the conversion of this compound to 3-nitrocyclohexanone is noted in chemical literature, detailed, peer-reviewed studies specifying the conditions and yields for this particular transformation are not extensively documented in the available research. Generally, the oxidation of primary or secondary amines to nitro compounds requires strong oxidizing agents. The deamination of alicyclic α-aminoketones using nitrous acid has been studied, leading to ring contraction products rather than simple oxidation of the amino group. cdnsciencepub.com
The ketone functionality of this compound is readily reduced to a secondary alcohol, yielding 3-aminocyclohexanol (B121133). This transformation is typically accomplished using metal hydride reagents, with sodium borohydride (B1222165) (NaBH₄) being a common and selective choice for reducing ketones without affecting other functional groups like esters or amides. bc.edumasterorganicchemistry.com The reaction converts the ketone to a secondary alcohol, creating a new stereocenter at the C-1 position and resulting in the formation of cis and trans isomers of 3-aminocyclohexanol. masterorganicchemistry.comlumenlearning.com
The reduction of related β-enaminoketones, which are structural precursors to this compound derivatives, has been shown to produce γ-amino alcohols in high yields. nih.gov For example, the reduction of N-substituted 3-aminocyclohex-2-enones with sodium in an isopropanol-tetrahydrofuran mixture yields the corresponding 3-aminocyclohexanols. nih.gov 3-Aminocyclohexanol has also been observed as a byproduct in the reductive amination of 1,3-cyclohexanedione (B196179) over various metal catalysts. mdpi.com
The amino group in this compound is a nucleophile and can undergo substitution reactions, most notably acylation and alkylation. eopcw.com These reactions are fundamental for introducing protecting groups or for building more complex molecular architectures.
Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in a process known as nucleophilic acyl substitution. libretexts.org This reaction is often used to install an N-protecting group, which can be crucial for controlling selectivity in subsequent reactions. For instance, the enzymatic acylation of N-protected 3-aminocyclohexanols has been explored to achieve kinetic resolution of isomers. researchgate.net
Alkylation: Direct N-alkylation of the amino group with alkyl halides is another key reaction. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more reactive than the primary starting material. A method for selective mono-N-alkylation of 3-amino alcohols, which are derivatives of this compound, has been developed using 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This reagent forms a stable chelate with the 1,3-amino alcohol, allowing for selective deprotonation and subsequent reaction with an alkyl halide to yield the mono-N-alkylated product with high efficiency. organic-chemistry.org
Mechanistic Studies of this compound Transformations
The mechanisms of the key reactions of this compound have been investigated to understand and control product outcomes, particularly stereoselectivity.
The reduction of the ketone by sodium borohydride proceeds via nucleophilic addition. masterorganicchemistry.comlumenlearning.com A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. lumenlearning.com In a subsequent step, this alkoxide is protonated by the solvent (e.g., methanol (B129727) or water) to yield the final alcohol product. bc.edulumenlearning.com
The stereochemical outcome of the reduction is of significant interest. In the reduction of β-enaminoketones derived from cyclohexanedione, the diastereoselectivity has been explained by the steric influence of the N-substituent. researchgate.net The incoming reducing agent attacks from the sterically less hindered face of the cyclohexane (B81311) ring, leading to a preference for one diastereomer over the other.
The mechanism for nucleophilic acyl substitution at the amino group begins with the nucleophilic attack of the nitrogen's lone pair on the carbonyl carbon of the acylating agent (e.g., an acid anhydride). testbook.com This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., a carboxylate ion) to form the N-acylated product. libretexts.orgtestbook.com In the case of selective mono-N-alkylation of 1,3-amino alcohol derivatives, the mechanism involves the formation of a stable chelate with 9-BBN, which protects the amine and alcohol groups. organic-chemistry.org Deprotonation followed by reaction with an alkyl halide and subsequent hydrolysis releases the N-alkylated amino alcohol. organic-chemistry.org
Synthesis of Key Derivatives from this compound
The reactivity of this compound makes it a valuable starting material for the synthesis of important derivatives, particularly the various isomers of 3-aminocyclohexanol.
The synthesis of specific isomers of 3-aminocyclohexanol is crucial as they serve as chiral building blocks for pharmaceuticals and other complex molecules. nih.govresearchgate.net Several strategies have been developed to control the stereochemical outcome of the reduction of this compound and its precursors.
One primary method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The reaction of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine, produces a chiral β-enaminoketone. nih.gov Subsequent reduction with sodium in a THF/isopropyl alcohol mixture can afford the corresponding 3-aminocyclohexanol derivatives with good diastereoselectivity. nih.govresearchgate.net For example, the reduction of 5,5-dimethyl-3-[((S)-α-methylbenzyl)amino]cyclohex-2-en-1-one gave the corresponding cis- and trans-amino alcohols in a 89:11 ratio, with the cis isomer being isolated in 69% yield. nih.govresearchgate.net
Asymmetric reduction of this compound itself using chiral catalysts is another approach to obtain enantiomerically pure isomers. Furthermore, enzymatic methods offer high stereoselectivity. While detailed for the 4-isomer, one-pot cascades combining a ketoreductase (KRED) and an amine transaminase (ATA) have been proposed as a modular route to synthesize either cis- or trans-aminocyclohexanols by selecting the appropriate stereocomplementary enzymes. d-nb.info
Separation of pre-existing isomer mixtures is also a viable strategy. Lipase-catalyzed enantioselective acylation can resolve racemic N-protected 3-aminocyclohexanols. researchgate.net Additionally, diastereoisomeric salt formation using a chiral resolving agent, such as (R)-mandelic acid, has been used to effectively isolate a single enantiomer, (1S,3S)-3-aminocyclohexanol, from a cis/trans racemic mixture. researchgate.net
Table 1: Summary of Synthetic Methods for 3-Aminocyclohexanol Isomers
Synthesis of Substituted Cyclohexanone (B45756) Derivatives
This compound serves as a versatile precursor in the synthesis of a variety of substituted cyclohexanone derivatives. Its bifunctional nature, possessing both a reactive amino group and a ketone moiety, allows for a diverse range of chemical transformations. These reactions are pivotal in generating molecules with potential applications in medicinal chemistry and materials science.
The primary routes to substituted cyclohexanone derivatives from this compound involve reactions targeting the amino group, the ketone, or both. Common transformations include N-acylation, reductive amination, and reactions leading to heterocyclic systems.
N-Acylation Reactions: The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to furnish N-substituted-3-aminocyclohexanone derivatives. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) yields N-acetyl-3-aminocyclohexanone. This protective modification is often a preliminary step to prevent the amino group's interference in subsequent reactions targeting the ketone functionality. A patented method describes the synthesis of 4-substituted amidocyclohexanones, which are key intermediates for pharmaceuticals, through the oxidation of the corresponding protected 4-aminocyclohexanol. google.com While this pertains to the 4-isomer, the principle of amino group protection followed by oxidation is a relevant synthetic strategy.
Reductive Amination: The ketone group of this compound can participate in reductive amination to yield substituted diamines. For example, reaction with an amine in the presence of a reducing agent can introduce a second amino functionality. While direct reductive amination of this compound is less documented, the reverse reaction, the synthesis of this compound from 1,3-cyclohexanedione via reductive amination, is a known process. mdpi.com This suggests the equilibrium can be manipulated, and under appropriate conditions, this compound could react with amines to form substituted cyclohexanediamine (B8721093) derivatives. The reductive amination of cyclohexanone itself with various amines is a well-established method for synthesizing N-substituted cyclohexylamines. pearson.com
Synthesis of Heterocyclic Derivatives: this compound is a valuable building block for the synthesis of heterocyclic compounds. For example, condensation reactions with appropriate reagents can lead to the formation of fused ring systems. The reaction of substituted 2-aminocyclohexanone (B1594113) hydrochlorides with substituted phenyl hydrazine (B178648) hydrochlorides, following the Fischer indole (B1671886) synthesis principles, yields substituted 1-oxo-1,2,3,4-tetrahydrocarbazoles. wjarr.com This highlights the utility of aminocyclohexanones in constructing complex molecular architectures.
Biocatalytic Approaches: Modern synthetic strategies increasingly employ biocatalysts to achieve high stereoselectivity. Prochiral bicyclic diketones have been converted to single diastereomers of 3-substituted cyclohexylamine (B46788) derivatives through a three-step biocatalytic cascade involving a hydrolase and a transaminase. researchgate.net This approach allows for the synthesis of optically pure cyclohexylamine derivatives, which are valuable chiral building blocks.
The following table summarizes some of the key transformations and the resulting substituted cyclohexanone derivatives originating from this compound or its close structural analogs.
Table 1: Synthesis of Substituted Cyclohexanone Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride or Acetic anhydride | N-(3-Oxocyclohexyl)acetamide | N-Acylation |
| 2-Aminocyclohexanone hydrochloride | Substituted phenyl hydrazine hydrochloride | Substituted 1-Oxo-1,2,3,4-tetrahydrocarbazole | Fischer Indole Synthesis |
| Prochiral bicyclic diketone | 6-Oxocamphor hydrolase, Lipase (B570770), ω-Transaminase | 3-Substituted cyclohexylamine derivatives | Biocatalytic Cascade |
| Cyclohexanone | Dimethylamine, Sodium cyanoborohydride | N,N-Dimethylcyclohexylamine | Reductive Amination |
| 1,3-Cyclohexanedione | Ammonia (B1221849), H₂, Catalyst (e.g., Raney nickel) | This compound | Reductive Amination |
Detailed research findings have demonstrated the feasibility of these transformations. For instance, the Fischer indole synthesis approach has been shown to produce substituted 1-oxo-1,2,3,4-tetrahydrocarbazoles in yields ranging from 45-94%. wjarr.com Biocatalytic methods have also proven effective, enabling the synthesis of enantiopure 3-substituted cyclohexylamine derivatives with high conversion and excellent enantiomeric excess. researchgate.net
The versatility of this compound as a synthon is further underscored by the variety of derivatives that can be accessed through multi-step sequences. These often involve initial modification of the amino or keto group, followed by further transformations to build molecular complexity.
Applications of 3 Aminocyclohexanone As a Building Block in Complex Organic Synthesis
Role in Pharmaceutical and Agrochemical Synthesis
The unique structural attributes of 3-aminocyclohexanone make it an important intermediate in the production of various commercially significant molecules, particularly in the pharmaceutical and agrochemical industries.
Precursor for Active Pharmaceutical Ingredients
This compound serves as a crucial precursor for the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce both a cyclic backbone and a key nitrogen-containing functional group, which are common features in many drug molecules. The compound's reactivity allows for modifications at both the ketone and amine functionalities, enabling the construction of complex molecular architectures with desired pharmacological properties. For instance, it is employed in the synthesis of chiral building blocks for enantiomerically pure pharmaceuticals. vulcanchem.com
Intermediacy in the Synthesis of Antihistamines and Antidepressants
The this compound core is found in the structure of several classes of therapeutic agents. While specific examples of its direct use in the synthesis of well-known antihistamines are not extensively detailed in readily available literature, its structural motifs are relevant to the synthesis of piperidine-based antihistamines. rsc.org More concretely, derivatives of this compound are key intermediates in the synthesis of certain antidepressant medications. nih.govrsc.org For example, the synthesis of esketamine, a molecule with antidepressant properties, involves a 3-(methyl-amino)cyclohexane-1-one derivative. researchgate.net The strategic placement of the amino and keto groups on the cyclohexane (B81311) ring allows for the construction of the specific three-dimensional structures often required for potent activity at biological targets.
Development of Novel Drug Candidates
The versatility of this compound extends to its use in the development of novel drug candidates. vulcanchem.com Medicinal chemists utilize this building block to create libraries of new compounds for screening against various diseases. The ability to readily modify the cyclohexane ring and its functional groups allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. Its role as a synthetic intermediate facilitates the creation of diverse molecular scaffolds, which can then be further elaborated to produce potential new therapies. vulcanchem.comnih.gov
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of a variety of nitrogen-containing heterocyclic systems.
Cycloaddition Reactions in Heterocycle Formation
This compound and its derivatives can participate in cycloaddition reactions to form various heterocyclic structures. chemimpex.com For instance, the enamine formed from this compound can react with suitable dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) to construct fused heterocyclic systems. More broadly, the principle of using bifunctional starting materials in cycloadditions is a powerful strategy for building molecular complexity. nih.govresearchgate.netyoutube.comnih.gov While specific examples detailing the cycloaddition reactions of the parent this compound are specialized, the underlying chemical principles are well-established in the synthesis of complex heterocyclic frameworks.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov this compound can be a valuable synthon in the construction of quinoline (B57606) derivatives. One established method for quinoline synthesis is the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone. nih.gov While not a direct reaction of this compound itself, its structural elements are relevant to precursors used in similar cyclization strategies. For example, related cyclohexanedione derivatives are used in the synthesis of quinolines. researchgate.net The general strategy involves the condensation of an amine with a carbonyl compound, followed by cyclization and aromatization to furnish the quinoline ring system. organic-chemistry.orgrsc.orgmdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 3-aminocyclohexan-1-one |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water and polar organic solvents |
Source: vulcanchem.comnih.govchemspider.com
Table 2: Applications of this compound in Synthesis
| Application Area | Specific Use | Reference |
| Pharmaceutical Synthesis | Precursor for Active Pharmaceutical Ingredients | vulcanchem.comnih.govbeilstein-journals.orgbiosc.de |
| Intermediate for Antidepressants | nih.govrsc.org | |
| Development of Novel Drug Candidates | vulcanchem.comnih.gov | |
| Heterocyclic Synthesis | Building block for various heterocycles | chemimpex.comfrontiersin.orgnih.govmdpi.com |
| Synthesis of Quinolines | nih.govresearchgate.net |
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and their synthesis is a central focus of organic chemistry. This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems, including quinolines, indoles, and carbazoles, through well-established synthetic methodologies.
Quinolines: The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net In a potential application, this compound could react with a 2-aminoaryl aldehyde or ketone, where the cyclohexanone (B45756) ring provides the α-methylene protons necessary for the cyclization, leading to the formation of tetrahydroacridine derivatives. The reaction mechanism typically proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline core. wikipedia.org Another relevant method is the Skraup-Doebner-Von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.org
Indoles: The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. nih.gov this compound could theoretically be employed in this reaction to generate tetrahydrocarbazole derivatives. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring system. nih.gov The Bischler-Möhlau indole synthesis offers another pathway, typically involving the reaction of an α-bromo-acetophenone with excess aniline. wikipedia.org While not a direct application of this compound, its derivatives could potentially be utilized in similar cyclization strategies.
Carbazoles: Carbazole (B46965) frameworks are present in numerous biologically active compounds. Synthetic strategies towards carbazoles often involve the cyclization of substituted indoles or the annulation of cyclohexanone derivatives. While direct synthesis from this compound is not prominently documented, its role as a cyclohexanone synthon makes it a potential starting material for multi-step sequences leading to carbazole derivatives.
β-Carbolines: The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines, which are core structures in many alkaloids. rsc.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. rsc.org Although this compound itself is not a direct precursor, its structural motif could be incorporated into more complex starting materials for Pictet-Spengler type cyclizations. The mechanism involves the formation of an iminium ion, which then undergoes electrophilic attack on the indole ring to form the new heterocyclic ring. nih.gov
Application as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The ideal chiral auxiliary should be readily available, easily attached and removed, and induce high levels of stereoselectivity. While specific applications of this compound as a chiral auxiliary are not extensively reported, its structure suggests potential for the development of new chiral auxiliaries. By resolving this compound into its enantiomers, or by derivatizing it with a chiral entity, it could be employed to direct stereoselective transformations such as aldol reactions and Michael additions.
Asymmetric Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries, such as those popularized by Evans, are commonly used to control the stereochemistry of the newly formed stereocenters. nih.govwikipedia.org A chiral derivative of this compound, for instance, an N-acylated version, could form a chiral enolate. The steric hindrance imposed by the chiral auxiliary would then direct the approach of an aldehyde, leading to the formation of one diastereomer in excess. scispace.com The diastereomeric ratio is a critical measure of the effectiveness of the chiral auxiliary in such reactions.
Asymmetric Michael Additions: The Michael addition is another important carbon-carbon bond-forming reaction that can benefit from the use of chiral auxiliaries. Chiral enamines or enolates derived from a chiral version of this compound could be used as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov The chiral auxiliary would control the facial selectivity of the attack on the Michael acceptor, resulting in an enantiomerically enriched product. The diastereoselectivity of such reactions is a key indicator of the auxiliary's efficacy.
Contributions to Polymer Science and Material Building Blocks
Polyamides are a major class of high-performance polymers known for their excellent thermal and mechanical properties. ncl.res.inmdpi.com These properties are largely due to the strong intermolecular hydrogen bonding between the amide linkages. researchgate.net The incorporation of cyclic units, such as a cyclohexanone moiety, into the polymer backbone can influence properties like solubility, thermal stability, and mechanical strength. researchgate.net
This compound, possessing both an amine and a ketone functional group, can be envisioned as a monomer for the synthesis of novel polyamides. The amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) in a polycondensation reaction to form the polyamide backbone. The presence of the cyclohexanone ring within the polymer chain would introduce a degree of rigidity and could potentially enhance the thermal stability of the resulting polymer.
Synthesis of Polyamides: The synthesis of polyamides from this compound could be achieved through solution or interfacial polycondensation. For instance, the reaction of this compound with a diacyl chloride, such as terephthaloyl chloride, in a suitable solvent would yield a polyamide. The general reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. researchgate.net
Potential Properties of Polyamides Derived from this compound:
| Property | Potential Influence of this compound Moiety |
| Thermal Stability | The rigid cyclohexanone ring could increase the glass transition temperature (Tg) and decomposition temperature of the polyamide. researchgate.net |
| Mechanical Properties | The incorporation of the cyclic unit may enhance the modulus and tensile strength of the polymer. researchgate.netnih.gov |
| Solubility | The presence of the ketone group and the non-planar cyclohexanone ring might disrupt chain packing, potentially improving solubility in certain organic solvents. ncl.res.in |
Further research into the polymerization of this compound and the characterization of the resulting polymers would be necessary to fully elucidate their properties and potential applications.
Stereochemical Investigations and Conformational Analysis of 3 Aminocyclohexanone Systems
Identification and Characterization of Stereoisomers
The synthesis and characterization of the stereoisomers of 3-aminocyclohexanone systems have largely been explored through their precursors, β-enaminoketones, and their reduction products, 3-aminocyclohexanols. The direct synthesis and separation of the enantiomers of this compound are less documented; however, the stereochemical outcomes of related reactions provide significant insight.
A common route to chiral 3-aminocyclohexanol (B121133) systems involves the condensation of a 1,3-cyclohexanedione (B196179) with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone. nih.gov These precursors can be fully characterized by spectroscopic methods, and their stereochemistry can be confirmed by X-ray crystallography. nih.gov For instance, the condensation of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with benzylamine (B48309) or (S)-α-methylbenzylamine yields the corresponding β-enaminoketones, which serve as key intermediates. nih.gov
The subsequent reduction of these chiral β-enaminoketones leads to diastereomeric mixtures of 3-aminocyclohexanols. The analysis of these mixtures is often performed using gas chromatography-mass spectrometry (GC-MS) with a chiral column, which allows for the identification of the different stereoisomers. mdpi.com For example, the reduction of an N-benzyl β-enaminoketone can result in four major stereoisomers, while the reduction of an N-((S)-α-methylbenzyl) β-enaminoketone can yield two primary diastereomers (cis and trans) in a specific ratio. mdpi.com Column chromatography can then be employed to separate these diastereomers. mdpi.com
The characterization of the separated stereoisomers, typically the cis- and trans-3-aminocyclohexanols, is accomplished through a combination of 1H-NMR, 13C-NMR, and 2D NMR techniques such as COSY, HSQC, and NOESY. researchgate.net These spectroscopic methods provide detailed information about the relative configuration of the substituents on the cyclohexane (B81311) ring. researchgate.net
| Compound | Method | Key Findings |
| Chiral β-enaminoketone | X-ray Crystallography, NMR | Confirmation of stereochemistry of the precursor. nih.gov |
| Diastereomeric 3-aminocyclohexanols | Chiral GC-MS | Identification and ratio determination of stereoisomers. mdpi.com |
| Separated cis- and trans-3-aminocyclohexanols | 1H-NMR, 13C-NMR, NOESY | Structural elucidation and conformational assignment. researchgate.net |
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers and diastereomers. phenomenex.comnih.gov Chiral stationary phases (CSPs) based on polysaccharides, macrocyclic antibiotics, or ligand exchange are commonly used for the resolution of chiral compounds, including amines and their derivatives. nih.govsigmaaldrich.com While specific applications to this compound are not extensively detailed, the methodology is well-established for analogous structures. yakhak.org
Conformational Preferences and Dynamics of this compound and Derivatives
The conformational preferences of the this compound ring system are governed by the interplay of steric and electronic effects. The cyclohexane ring typically adopts a chair conformation to minimize torsional and angle strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the equilibrium between these two conformations is a key aspect of its dynamic behavior.
For derivatives of this compound, such as N-acyl-1-aza-3-cyclohexanones, conformational analysis has been conducted to understand the influence of the substituents on the ring geometry. documentsdelivered.com In the case of 3-aminocyclohexanol derivatives, spectroscopic data, particularly coupling constants from 1H-NMR and through-space interactions observed in NOESY experiments, have been instrumental in determining the preferred conformation. researchgate.net
For a cis-3-aminocyclohexanol derivative, analysis of the coupling constants for the protons at C1 and C3 can confirm their axial disposition, which in turn establishes an equatorial orientation for the hydroxyl and amino groups. nih.gov This diequatorial arrangement is generally the more stable conformation for 1,3-disubstituted cyclohexanes. researchgate.net
Conversely, for the corresponding trans-isomer, NOESY experiments may reveal a lack of spatial interaction between the protons at C1 and C3, suggesting an anti-arrangement of the hydroxyl and amino groups. researchgate.net In some instances, the trans-isomer may adopt a boat conformation to alleviate steric strain, as evidenced by specific NOESY correlations. researchgate.net
The nature of the substituent on the amino group can also significantly influence the conformational equilibrium. For instance, in 3-amino-3-deoxy-β-mannopyranosides, the choice of the nitrogen protecting group has a profound effect on the stereochemical outcome of glycosylation reactions, which is attributed to conformational changes and torsional interactions within the molecule. nih.gov
| Isomer | Substituent Orientation | Predominant Conformation | Spectroscopic Evidence |
| cis-3-Aminocyclohexanol Derivative | 1,3-diequatorial | Chair | Large axial-axial coupling constants in 1H-NMR. nih.gov |
| trans-3-Aminocyclohexanol Derivative | 1-equatorial, 3-axial or 1-axial, 3-equatorial | Boat (in some cases) | Lack of H1-H3 NOE correlation, specific H-H proximities. researchgate.net |
Influence of Stereochemistry on Reaction Pathways and Product Selectivity
The stereochemistry of the this compound system can exert significant control over the course of chemical reactions, leading to the selective formation of specific stereoisomeric products. This stereocontrol is a fundamental concept in asymmetric synthesis.
A prime example is the diastereoselective reduction of chiral β-enaminoketones to form 3-aminocyclohexanols. The pre-existing stereocenter in the enaminoketone, often introduced from a chiral amine, directs the approach of the reducing agent. researchgate.net For example, the reduction of an enaminoketone derived from (S)-α-methylbenzylamine with sodium in a mixture of THF and isopropyl alcohol can lead to a high diastereoselectivity, favoring the formation of the cis-aminocyclohexanol. nih.gov This selectivity can be rationalized by considering the steric hindrance posed by the chiral auxiliary, which blocks one face of the molecule, thereby guiding the hydride attack from the less hindered face. researchgate.net
The nature of the protecting group on the nitrogen atom can also play a crucial role in directing the stereochemical outcome of reactions. In the synthesis of 3-amino-3-deoxy-β-mannopyranosides, a benzylidene imine protecting group was found to be optimal for achieving high β-selectivity in glycosylation reactions. nih.gov This is attributed to the steric bulk of the imine group, which influences the torsional interactions and stabilizes the transition state leading to the desired product. nih.gov In contrast, other protecting groups like N-phthalimido or N-acetamido led to the opposite α-selectivity. nih.gov
Furthermore, in diastereoselective [3 + 2] cycloaddition reactions, the stereochemistry of the reactants, including tertiary amine N-oxides, can lead to the formation of specific diastereomers of the resulting heterocyclic products. nih.gov The observed diastereoselectivity is often rationalized based on steric considerations in the transition state. nih.gov
| Reaction | Chiral Influence | Outcome |
| Reduction of a chiral β-enaminoketone | Stereocenter from (S)-α-methylbenzylamine | High diastereoselectivity for cis-3-aminocyclohexanol. nih.govresearchgate.net |
| Glycosylation of a 3-amino-3-deoxymannopyranoside donor | Nature of the N-protecting group | High β-selectivity with a benzylidene imine; high α-selectivity with N-phthalimido or N-acetamido. nih.gov |
| [3 + 2] Cycloaddition of a tertiary amine N-oxide | Stereochemistry of the reactants | Formation of specific diastereomers of 7-azanorbornanes. nih.gov |
Advanced Analytical Methodologies for 3 Aminocyclohexanone Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-aminocyclohexanone.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. The protons on the cyclohexane (B81311) ring typically appear as a complex multiplet in the range of δ 1.2–2.5 ppm. The proton attached to the amine group can be observed between δ 1.5–2.0 ppm, and its signal may be influenced by the chair conformations of the ring.
¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon framework. The carbonyl carbon (C=O) of the ketone group gives a distinct signal in the downfield region, typically between δ 205–210 ppm. The carbon atom bonded to the amino group (CH-NH₂) resonates in the range of δ 45–55 ppm. The remaining methylene (B1212753) carbons of the cyclohexane ring appear at higher field strengths.
Table 1: Typical NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
|---|---|---|
| ¹H | 1.2 - 2.5 | Cyclohexane ring protons (multiplet) |
| ¹H | 1.5 - 2.0 | Amine proton (-NH₂) |
| ¹³C | 205 - 210 | Carbonyl carbon (C=O) |
| ¹³C | 45 - 55 | Amino-bearing carbon (CH-NH₂) |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. specac.com The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibration of the primary amine typically appears as a medium-intensity peak in the region of 3200-3400 cm⁻¹. specac.com A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1715 cm⁻¹, which is characteristic for a saturated cyclic ketone. libretexts.org Bending vibrations for the N-H group can also be observed. specac.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3200 - 3400 |
| Ketone (C=O) | Stretch | ~1715 |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its different isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a mixture. wikipedia.org In the context of this compound, GC-MS can be used to monitor reaction progress during its synthesis and to identify any byproducts or impurities. rsc.org The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which aids in confirming the identity of this compound. For instance, in positive ion mode, an [M+H]⁺ peak would be expected. Fragmentation patterns, such as the loss of the amino group (NH₂) or the carbonyl group (CO), further corroborate the structure. Derivatization may be necessary to improve the volatility and thermal stability of this compound for GC-MS analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and is widely used for impurity profiling. nih.govveeprho.com For this compound, reversed-phase HPLC (RP-HPLC) is a common method to separate the main compound from any potential impurities. chromatographyonline.com Developing a robust HPLC method involves optimizing the mobile phase composition, pH, and selecting an appropriate column to achieve the desired separation. chromatographyonline.comijcrt.org This allows for the detection and quantification of impurities, which is critical for quality control. nih.gov
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. gcms.cz This is particularly important in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause adverse effects. Chiral stationary phases (CSPs) are used in either GC or HPLC to achieve enantiomeric separation. gcms.czresearchgate.net For example, derivatized cyclodextrins are commonly used as CSPs in gas chromatography. gcms.cz The development of such methods allows for the determination of the enantiomeric excess (ee) of a sample of this compound, ensuring its stereochemical purity.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of this compound research, this methodology is crucial for elucidating the precise molecular geometry, including bond lengths, bond angles, and the conformation of the cyclohexanone (B45756) ring. Furthermore, it provides invaluable insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
While a crystal structure for this compound itself is not publicly available, the structures of closely related derivatives have been determined, offering significant understanding of the stereochemical aspects of the aminocyclohexanone framework. The hydrochloride salts of these compounds are often used for crystallographic studies due to their enhanced crystallinity.
Detailed Research Findings
Research on aminocyclohexanone derivatives demonstrates the utility of X-ray crystallography in confirming molecular structures and stereochemistry. For instance, the crystal structure of 2-aminocyclohexanone (B1594113) oxime hydrochloride has been determined, providing precise data on the conformation of the six-membered ring and the relative orientation of the amino and oxime substituents. oup.com In the solid state, the hydroxyl group of the oxime is in an anti conformation relative to the amino group, and the molecules are linked by N-H···Cl and O-H···Cl hydrogen bonds, forming columns within the crystal. oup.com
In other studies, X-ray crystallography has been instrumental in characterizing precursors and more complex derivatives. For example, the structure of a dimeric oxime compound formed from 2-chlorocyclohexanone (B41772) oxime and ammonia (B1221849) was elucidated, revealing a complex tetracyclic structure instead of a simple bis(2-hydroxyiminocyclohexyl)amine. oup.com This highlights the capability of X-ray crystallography to resolve complex structural problems.
The stereochemistry of various synthetic intermediates and analogues, such as dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol isomers, has been unequivocally assigned using single crystal X-ray analysis. rsc.org These studies are critical for understanding structure-activity relationships in related compounds.
Below are crystallographic data tables for derivatives closely related to this compound, which illustrate the type of detailed structural information obtained from X-ray crystallography.
Crystallographic Data Tables
Table 1: Crystal Data for 2-Aminocyclohexanone Oxime Hydrochloride oup.com
| Parameter | Value |
| Formula | C₆H₁₃ClN₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.537(1) |
| b (Å) | 5.223(3) |
| c (Å) | 9.505(1) |
| α (°) | 91.04(2) |
| β (°) | 80.58(1) |
| γ (°) | 99.16(3) |
| Volume (ų) | 412.9(2) |
| Z | 2 |
This interactive data table provides the unit cell parameters for 2-aminocyclohexanone oxime hydrochloride, a structural analogue of this compound.
Table 2: Crystal Data for 14-Oxa-7,15,16-triazatetracyclo[11.2.1.0¹⁶.0⁸.¹³]hexadecan-16-ol (a dimeric derivative) oup.com
| Parameter | Value |
| Formula | C₁₂H₂₁N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.022(1) |
| b (Å) | 19.245(4) |
| c (Å) | 10.560(1) |
| β (°) | 95.94(1) |
| Volume (ų) | 1217.4 |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.306 |
| R-factor | 0.0464 |
This interactive data table presents the crystallographic data for a complex dimeric derivative, showcasing the detailed structural information that can be obtained.
These examples underscore the importance of X-ray crystallography in the structural analysis of aminocyclohexanone derivatives, providing a solid foundation for understanding their chemical properties and reactivity.
Computational Chemistry and Molecular Modeling of 3 Aminocyclohexanone
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com It is widely employed for geometry optimizations and frequency calculations, which are fundamental for characterizing stationary points on the potential energy surface and predicting thermodynamic properties. numberanalytics.com DFT calculations are instrumental in predicting the reactivity of molecules like 3-aminocyclohexanone by analyzing various electronic properties. numberanalytics.comnih.gov
Key parameters derived from DFT calculations to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For instance, studies on cyclohexanone (B45756) derivatives have shown that modifying functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net In one study, the HOMO-LUMO gap for a series of cyclohexanone derivatives ranged from 0.532 eV to 0.772 eV, indicating varied reactivity among the compounds. researchgate.net
DFT can also be used to generate Molecular Electrostatic Potential (MESP) maps, which illustrate the charge distribution within a molecule and help identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com Furthermore, global and local reactivity descriptors such as electronegativity, hardness, and the Fukui function can be calculated to provide a more detailed understanding of reaction mechanisms. mdpi.comnih.govrsc.org These computational tools allow researchers to model transition states for reactions like nucleophilic attacks on the carbonyl group of this compound. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical for the accuracy of these predictions. nih.govresearchgate.netlew.roresearchgate.net
Table 1: DFT-Calculated Quantum Descriptors for Cyclohexanone Derivatives This table presents hypothetical data based on typical findings in DFT studies of similar compounds, as specific values for this compound were not available in the provided search results.
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability researchgate.net |
| Dipole Moment | 2.8 D | Measures molecular polarity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when an electron is added |
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes over time. mdpi.com For this compound, MD simulations provide critical insights into the stability of its various conformations, which are essential for understanding its reactivity and biological activity.
The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize steric strain. libretexts.orgyoutube.com When a substituent is present, two distinct chair conformers can exist, with the substituent in either an axial or an equatorial position. libretexts.org Generally, substituents prefer the equatorial position to avoid steric hindrance from axial hydrogens, a phenomenon known as 1,3-diaxial interaction. libretexts.orgyoutube.com The relative stability of these conformers can be quantified by the difference in Gibbs free energy (ΔG). For a methyl group, the equatorial conformer is more stable by about 1.8 kcal/mol. youtube.com
In this compound, both the amino group and the carbonyl group influence the conformational equilibrium. The presence of the sp2-hybridized carbonyl carbon slightly flattens the ring, which can alter the energy barriers for ring inversion compared to cyclohexane. researchgate.net MD simulations can model the conformational landscape, revealing the populations of axial and equatorial conformers and the dynamics of their interconversion. These simulations are particularly useful for assessing how the conformational preferences might change in different solvent environments or upon interaction with a biological target. mdpi.com Advanced techniques can be combined with MD to enhance the sampling of conformational space and obtain a more complete picture of the molecule's flexibility. nih.gov
Table 2: Conformational Preferences of Substituted Cyclohexanes This table is based on general principles of conformational analysis and data for related compounds, as specific experimental or simulation data for this compound were not detailed in the search results.
| Substituent | Preferred Position | Reason for Preference |
|---|---|---|
| Methyl (-CH₃) | Equatorial | Avoids 1,3-diaxial steric strain libretexts.orgyoutube.com |
| tert-Butyl (-C(CH₃)₃) | Strongly Equatorial | Large steric bulk makes axial position highly unfavorable youtube.comlibretexts.org |
| Amino (-NH₂) | Equatorial | Avoids steric hindrance, though less bulky than methyl |
| Hydroxyl (-OH) | Equatorial | Avoids steric hindrance |
| Halogens (F, Cl, Br, I) | Equatorial | Preference decreases with increasing atomic size libretexts.orgresearchgate.net |
Modeling Transition States in Novel Reaction Environments
Understanding the mechanism of a chemical reaction requires characterizing its transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is a key tool for elucidating the geometry and energy of transition states, which are often too transient to be observed experimentally. researchgate.net For this compound, this involves modeling reactions such as oxidation, reduction, and nucleophilic substitution.
DFT calculations are frequently used to locate and optimize transition state structures. lew.ro By modeling the TS, researchers can calculate activation barriers, which are crucial for predicting reaction rates and understanding how catalysts or solvents influence the reaction pathway. numberanalytics.com For example, modeling the nucleophilic attack on the carbonyl carbon of this compound can reveal the geometry of the forming bond and the breaking pi bond in the transition state.
The inclusion of solvent effects, often through Polarizable Continuum Models (PCM), is critical for accurately modeling reactions in solution. mdpi.com For more complex systems, such as enzyme-catalyzed reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. This approach treats the reactive center (e.g., the substrate and key active site residues) with a high-level QM method like DFT, while the rest of the protein and solvent are modeled using a more computationally efficient MM force field. This allows for the modeling of transition states within the complex and dynamic environment of an enzyme's active site. nih.gov
Table 3: Computational Approaches for Transition State Modeling
| Method | Application | Key Information Obtained |
|---|---|---|
| DFT | Locating TS for organic reactions lew.ro | TS geometry, activation energy, reaction pathway |
| TD-DFT | Studying excited state reactions | Absorption wavelengths, oscillator strengths lew.roresearchgate.net |
| PCM | Incorporating solvent effects mdpi.com | More accurate energetics in solution |
| QM/MM | Modeling enzyme-catalyzed reactions | TS structure and energetics in a biological environment nih.gov |
Ligand-Based Drug Design and Structure-Activity Relationship (SAR) Studies of 3-Aminocyclohexenone Derivatives
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of a biological target is unknown. nih.govgardp.org This approach relies on the knowledge of molecules that bind to the target to develop a model that predicts biological activity. gardp.org Structure-Activity Relationship (SAR) studies are a cornerstone of LBDD, aiming to correlate the chemical structures of a series of compounds with their biological activities. gardp.orgnih.gov
For derivatives of 3-aminocyclohex-2-en-1-one, SAR studies have been crucial in identifying them as potential therapeutic agents, such as chemokine receptor 2 (CXCR2) antagonists. nih.gov In one such study, a library of 44 derivatives was synthesized and evaluated. nih.gov The findings revealed that specific substitutions on the aminocyclohexenone scaffold were critical for activity. Thirteen of these derivatives showed IC₅₀ values below 10 μM in an assay for CXCR2 downstream signaling. nih.gov
The process involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net By comparing the structures of active and inactive compounds, researchers can build a pharmacophore model and use it for virtual screening of compound libraries to find new, potentially more potent, molecules. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to create a mathematical relationship between chemical properties and activity. nih.gov These SAR and QSAR insights generate a "SAR map" that guides the further optimization of lead compounds to improve their potency and drug-like properties. nih.govnih.gov
Table 4: SAR Findings for 3-Aminocyclohex-2-en-1-one CXCR2 Antagonists nih.gov This table summarizes the key findings from the cited study on CXCR2 antagonists.
| Structural Feature | Observation | Implication for Activity |
|---|---|---|
| Cyclohexenone Ring | Core scaffold | Essential for binding |
| Substitutions on Amino Group | Varied aromatic/aliphatic groups | Significantly impacts potency |
| Substitutions on Ring | Modifications at positions 5 and 6 | Influences binding affinity and selectivity |
| Overall Lipophilicity | Calculated LogP values | Important for cell permeability and ADMET properties |
Protein-Ligand Docking Simulations for Biological Interactions
Protein-ligand docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a protein target. univr.itresearchgate.net This method is central to structure-based drug design and is used to understand the biological interactions of compounds like this compound and its derivatives.
The docking process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose. univr.it For this compound derivatives, docking simulations can predict how the amino and ketone groups form hydrogen bonds or other interactions with amino acid residues in the target's binding pocket. For example, docking studies of aminocyclohexanol derivatives into enzyme active sites have been used to predict binding affinities and guide the design of more potent inhibitors.
Docking simulations can be performed using software like AutoDock Vina or Glide. nih.gov The accuracy of docking is enhanced when combined with other computational methods. For instance, MD simulations can be run after docking to assess the stability of the predicted binding pose and to account for protein flexibility, which is often treated rigidly or with limited flexibility in standard docking protocols. mdpi.com These simulations help in cross-validating bioassay results and understanding discrepancies in reported biological activity data. In a study on Hsp90 inhibitors, molecular modeling was used to compare the binding modes of different scaffolds, revealing key steric clashes that explained differences in selectivity. nih.gov
Table 5: Key Steps and Considerations in Protein-Ligand Docking
| Step | Description | Important Considerations |
|---|---|---|
| 1. Target Preparation | Preparing the 3D structure of the protein. | Removal of water molecules, addition of hydrogens, assignment of charges. researchgate.net |
| 2. Ligand Preparation | Generating a 3D conformation of the ligand. | Correct protonation state, consideration of tautomers and stereoisomers. |
| 3. Defining the Binding Site | Specifying the region on the protein where docking should be performed. | Based on known active sites or predicted binding pockets. |
| 4. Docking Simulation | Running the search algorithm to generate binding poses. | Choice of algorithm (e.g., genetic algorithm, Monte Carlo). univr.it |
| 5. Scoring and Analysis | Evaluating the generated poses with a scoring function. | Selection of the best pose based on score and visual inspection of interactions. univr.it |
| 6. Post-Docking Analysis | Further analysis, e.g., MD simulation. | Assesses the stability of the predicted complex over time. |
Compound Index
Emerging Research Areas and Future Perspectives for 3 Aminocyclohexanone
Integration with Green Chemistry Principles in Synthesis
The synthesis of 3-aminocyclohexanone and its derivatives is increasingly being viewed through the lens of green chemistry, which emphasizes the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of environmentally benign solvents and the improvement of atom economy through innovative catalytic routes.
Solvent Effects in Sustainable Synthesis
The choice of solvent plays a critical role in the sustainability of chemical syntheses. In the context of this compound and related compounds, research has shown that solvent polarity and type significantly influence reaction rates and product yields.
For instance, in the reductive amination of ketones, polar solvents can stabilize enamine intermediates. mdpi.com Highly polar solvents like water and alcohols have been shown to yield lower amounts of the desired amine in some cases, while solvents with moderate polarity, such as 1,4-dioxane, can provide better results due to sufficient ammonia (B1221849) solubility. mdpi.com Conversely, non-polar solvents may lead to a higher production of by-products. mdpi.com The use of water as a solvent is a key aspect of green chemistry, and recent research has demonstrated the successful synthesis of β-aminocyclohexanone derivatives in water using a recyclable, acidic catalyst. rsc.org This approach not only aligns with green chemistry protocols but also simplifies product isolation. rsc.org
The move towards solvent-free or "neat" reaction conditions is another important strategy. While often requiring higher temperatures, solvent-free reactions can significantly reduce waste and simplify purification processes. rsc.org The ideal solvent choice ultimately depends on a balance of factors including reactant solubility, reaction efficiency, and the principles of green chemistry. rsc.orgresearchgate.net
Table 1: Solvent Effects on Reductive Amination of 1,3-Cyclohexanedione (B196179)
| Solvent | Polarity | Yield of 1,3-Cyclohexanediamine | Key Observations | Reference |
| Water | High | < 15% | Polar solvent stabilizes enamine intermediate. | mdpi.com |
| Methanol (B129727) | High | < 15% | Polar solvent stabilizes enamine intermediate. | mdpi.com |
| Toluene (B28343) | Low | Faster reaction rate | Increased by-products due to lower ammonia solubility. | mdpi.com |
| 1,4-Dioxane | Moderate | 37.5% | Favorable polarity and ammonia solubility. | mdpi.com |
Atom Efficiency in Biocatalytic Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to improving the atom economy of synthetic processes. Enzymatic methods, such as those employing transaminases, are being developed for the synthesis of amino compounds. These biocatalytic routes theoretically aim for 100% atom efficiency, meaning that all atoms from the reactants are incorporated into the final product.
However, challenges remain in the practical application of biocatalysis, including enzyme stability and substrate specificity. Despite these hurdles, the development of multi-enzyme cascades represents a promising frontier. nih.gov These one-pot, multi-step enzymatic syntheses can lead to high product yields and excellent optical purity while minimizing waste. nih.govuni-greifswald.de The successful application of biocatalytic cascades in the synthesis of other complex molecules highlights their potential for producing this compound and its derivatives in a more sustainable manner. nih.gov
Potential in Neurological Research
The structural features of this compound and its derivatives make them intriguing candidates for neurological research. Its similarity to neurotransmitter modulators has spurred investigations into its potential effects on neurological disorders. The hydrochloride salt of 3-aminocyclohexanol (B121133), a related compound, is commercially available for neurology research, particularly in the areas of pain and inflammation. lgcstandards.com
Furthermore, derivatives of aminocyclohexanol have shown promise in influencing neurotransmitter systems, suggesting potential applications in developing treatments for conditions like depression. Some chiral N-aminoalkyl derivatives of trans-2-aminocyclohexan-1-ol have demonstrated anticonvulsant activity, indicating their potential as candidates for new antiepileptic drugs. mdpi.com The ability of certain derivatives to act as P-glycoprotein (P-gp) inhibitors is also of interest, as P-gp is involved in multidrug resistance in the treatment of various diseases, including some neurological conditions. mdpi.com
Development of Novel Therapeutic Agents and Material Applications
The versatile chemical structure of this compound, featuring both a ketone and an amino group, makes it a valuable building block in the synthesis of a wide range of compounds with potential therapeutic and material science applications. lookchem.com
In the pharmaceutical industry, this compound serves as a key intermediate in the production of various drugs, including antihistamines and antidepressants. lookchem.com Its derivatives have been investigated for a variety of biological activities. For instance, some derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Additionally, in vitro studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer agents. The development of simplified analogues of complex natural products, such as the antiangiogenic agent cortistatin A, has utilized cyclohexanone (B45756) derivatives to create compounds with potent antiproliferative activity. nih.gov
In the realm of materials science, the protected form, 3-N-Boc-aminocyclohexanone, is used to modify polymer properties and as a building block for advanced materials. chemimpex.com Its ability to participate in various chemical transformations allows for the creation of polymers and coatings with improved durability and performance, finding use in industries like automotive and electronics. chemimpex.com It also acts as a linker in bioconjugation applications, which is important for developing diagnostics and therapeutic agents. chemimpex.com
Table 2: Research Applications of this compound Derivatives
| Application Area | Specific Use | Research Finding | Reference |
| Therapeutics | Anticancer | Induces apoptosis in HeLa and MCF-7 cancer cell lines in vitro. | |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. | ||
| Antihistamines/Antidepressants | Key intermediate in their synthesis. | lookchem.com | |
| Neurological Disorders | Investigated for potential effects due to structural similarity to neurotransmitter modulators. | lookchem.com | |
| Material Science | Advanced Polymers | Used to modify polymer properties for improved durability. | chemimpex.com |
| Bioconjugation | Acts as a linker to attach biomolecules to surfaces. | chemimpex.com |
Future Directions in Stereoselective Synthesis of this compound Derivatives
The stereochemistry of this compound derivatives is crucial for their biological activity. Consequently, the development of stereoselective synthetic methods is a major focus of ongoing research.
One established strategy involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones. nih.gov This method allows for the synthesis of both cis and trans isomers of 3-aminocyclohexanols. nih.gov The diastereoselectivity of the reduction can be influenced by the reaction conditions and the structure of the starting enaminoketone. researchgate.net
More advanced techniques are also being explored. The Diels-Alder reaction provides a powerful tool for the stereocontrolled synthesis of complex cyclic systems. researchgate.net For example, the adduct of furan (B31954) and ethyl (E)-3-nitroacrylate can serve as a versatile template for creating polyhydroxylated cyclohexane (B81311) β-amino acid derivatives. researchgate.net
Photoredox catalysis is an emerging area that offers new avenues for stereoselective C-C bond formation. rsc.org This approach uses visible light to promote radical reactions, enabling the synthesis of unnatural α-amino acids with high stereoselectivity. rsc.org The development of pinane-based 2-amino-1,3-diols through stereoselective aminohydroxylation further illustrates the sophisticated strategies being employed to control stereochemistry in the synthesis of amino alcohol derivatives. beilstein-journals.org These methods, which often rely on chiral auxiliaries or catalysts, are essential for accessing enantiomerically pure compounds for pharmaceutical and other applications. lookchem.comnih.gov
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of NH₂ or CO groups) confirm structural integrity .
Advanced Tip : Use dynamic NMR to study ring inversion kinetics at varying temperatures (e.g., 25–60°C) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Wear nitrile gloves (tested for permeation resistance), lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong acids/bases due to reactive amine and ketone groups .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can researchers optimize catalytic systems for enantioselective synthesis of this compound derivatives?
Advanced Research Question
- Chiral Catalysts : Screen chiral phosphine ligands (e.g., BINAP) with transition metals (Ru, Rh) to enhance enantioselectivity. Asymmetric hydrogenation at 50–80°C improves ee values (>90%) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may reduce reaction rates. Balance dielectric constant and coordination ability .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to resolve racemic mixtures. Monitor ee via chiral HPLC (Chiralpak AD-H column) .
What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
Advanced Research Question
- Data Triangulation : Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal methods like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Batch Analysis : Compare impurity profiles (HPLC-MS) across studies. Trace metal contaminants (e.g., Pd residues from synthesis) may artificially modulate activity .
- Computational Modeling : Perform MD simulations to assess binding pose reproducibility across protein conformers (e.g., using AutoDock Vina) .
What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the carbonyl group. Solvent effects can be approximated via PCM (Polarizable Continuum Model) .
- QSPR Models : Train models on Hammett σ constants and steric parameters (e.g., Taft Es) to predict reaction rates in substituted derivatives .
- Machine Learning : Curate datasets of analogous reactions (e.g., cyclohexanone aminations) to forecast optimal catalysts and solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
